
H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” is a peptide consisting of the amino acids lysine, phenylalanine, leucine, isoleucine, valine, lysine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar SPPS protocols. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” are widely used in scientific research due to their diverse biological activities. They are studied for:
Biological Activity: Potential roles in signaling pathways, enzyme inhibition, and receptor binding.
Therapeutic Applications: Development of peptide-based drugs for conditions like cancer, diabetes, and infectious diseases.
Industrial Applications: Use in biotechnology for enzyme immobilization, biosensors, and as components in synthetic biology.
Mechanism of Action
The mechanism of action for peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A shorter peptide with overlapping amino acids.
Uniqueness
The uniqueness of “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of lysine and serine residues, for example, can influence its solubility and interaction with biological targets.
Properties
CAS No. |
245759-05-1 |
|---|---|
Molecular Formula |
C41H71N9O9 |
Molecular Weight |
834.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
JIFHFXJAODUIPJ-KQBMMHAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


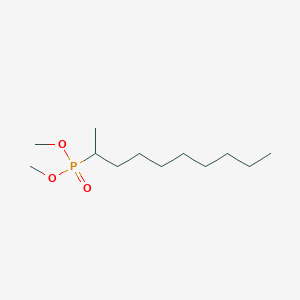
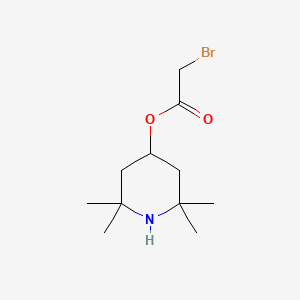

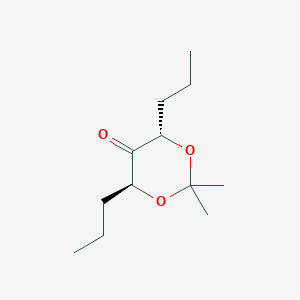
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
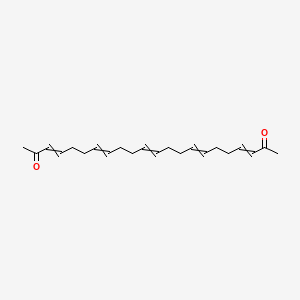
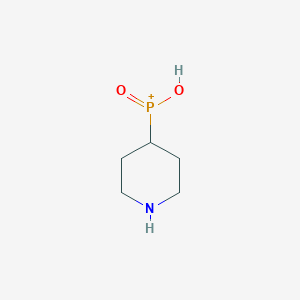
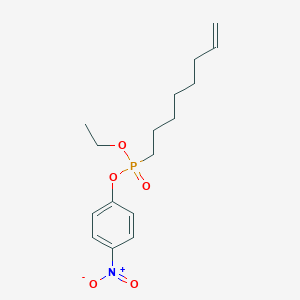
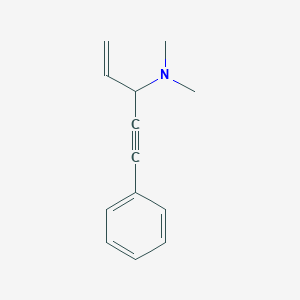

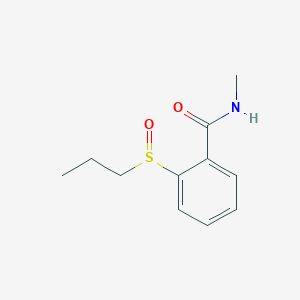
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)

![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
